Cas no 78892-68-9 (Methyl 4-methyl-1H-imidazole-5-carboxylate)

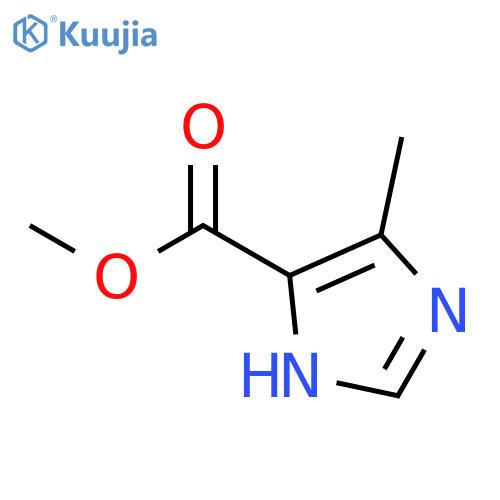

78892-68-9 structure

商品名:Methyl 4-methyl-1H-imidazole-5-carboxylate

Methyl 4-methyl-1H-imidazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-methyl-1H-imidazole-5-carboxylate

- 1H-Imidazole-5-carboxylicacid, 4-methyl-, methyl ester

- 4-methyl-1H-Imidazole-5-carboxylic acid methyl ester

- 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER

- 5-methyl-4-imidazole carboxylic acid methyl ester

- 5-methyl-4-imidazole-carboxylic acid methyl ester

- AC1LBRHH

- AG-H-16299

- CTK5E6199

- METHYL 5-METHYL-4-IMIDAZOLECARBOXYLATE

- methyl 5-methyl-imidazole-4-carboxylate

- SureCN4605287

- FT-0736820

- Methyl 5-methyl-1H-imidazole-4-carboxylate

- Methyl 5-methyl-1H-imidazole-4-carboxylate #

- Methyl 5(4)-methylimidazole-4(5)-carboxylate

- 1H-imidazole-5-carboxylic acid, 4-methyl-, methyl ester

- AB66528

- 78892-68-9

- SCHEMBL4605287

- A19180

- MFCD12964309

- methyl4-methyl-1H-imidazole-5-carboxylate

- SCHEMBL10552507

- AKOS006350464

- DTXSID80343144

- AKOS015959920

- LS-05898

-

- MDL: MFCD12964309

- インチ: InChI=1S/C6H8N2O2/c1-4-5(6(9)10-2)8-3-7-4/h3H,1-2H3,(H,7,8)

- InChIKey: IDGRFJQRPSMHHP-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)OC)NC=N1

計算された属性

- せいみつぶんしりょう: 140.059

- どういたいしつりょう: 140.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 55Ų

Methyl 4-methyl-1H-imidazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM276220-5g |

Methyl 4-methyl-1H-imidazole-5-carboxylate |

78892-68-9 | 95% | 5g |

$1178 | 2021-08-18 | |

| TRC | M062040-500mg |

Methyl 4-methyl-1H-imidazole-5-carboxylate |

78892-68-9 | 500mg |

$ 600.00 | 2022-06-04 | ||

| Chemenu | CM276220-1g |

Methyl 4-methyl-1H-imidazole-5-carboxylate |

78892-68-9 | 95% | 1g |

$393 | 2021-08-18 | |

| abcr | AB305431-500 mg |

Methyl 5-methyl-1H-imidazole-4-carboxylate, 95%; . |

78892-68-9 | 95% | 500MG |

€313.80 | 2023-02-04 | |

| abcr | AB305431-1 g |

Methyl 5-methyl-1H-imidazole-4-carboxylate, 95%; . |

78892-68-9 | 95% | 1 g |

€406.00 | 2023-07-19 | |

| A2B Chem LLC | AE03610-10g |

Methyl 4-methyl-1h-imidazole-5-carboxylate |

78892-68-9 | >95% | 10g |

$1550.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637738-1g |

Methyl 4-methyl-1H-imidazole-5-carboxylate |

78892-68-9 | 98% | 1g |

¥3175.00 | 2024-07-28 | |

| TRC | M062040-100mg |

Methyl 4-methyl-1H-imidazole-5-carboxylate |

78892-68-9 | 100mg |

$ 185.00 | 2022-06-04 | ||

| abcr | AB305431-1g |

Methyl 5-methyl-1H-imidazole-4-carboxylate, 95%; . |

78892-68-9 | 95% | 1g |

€397.00 | 2025-02-15 | |

| abcr | AB305431-5g |

Methyl 5-methyl-1H-imidazole-4-carboxylate, 95%; . |

78892-68-9 | 95% | 5g |

€1037.00 | 2025-02-15 |

Methyl 4-methyl-1H-imidazole-5-carboxylate 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

78892-68-9 (Methyl 4-methyl-1H-imidazole-5-carboxylate) 関連製品

- 51605-32-4(Ethyl 5-methyl-1H-imidazole-4-carboxylate)

- 23785-21-9(ethyl 1H-imidazole-5-carboxylate)

- 17325-26-7(Methyl 1H-imidazole-5-carboxylate)

- 85110-06-1(methyl 4-formyl-1H-imidazole-5-carboxylate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78892-68-9)Methyl 4-methyl-1H-imidazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):305.0